molecular formula C18H20F3NO B5228882 1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol

1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol

Cat. No.: B5228882
M. Wt: 323.4 g/mol
InChI Key: ZRPJPFSQGQDKDU-UHFFFAOYSA-N
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Description

1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a dimethylamino group, and a phenylethanol moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-(dimethylamino)ethylbenzene with trifluoroacetophenone under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol can be compared with similar compounds, such as:

  • 1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoroethanol
  • 1-[2-[1-(Dimethylamino)ethyl]phenyl]-2,2,2-trifluoropropanol

These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-[1-(dimethylamino)ethyl]phenyl]-2,2,2-trifluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-13(22(2)3)15-11-7-8-12-16(15)17(23,18(19,20)21)14-9-5-4-6-10-14/h4-13,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPJPFSQGQDKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C(F)(F)F)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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